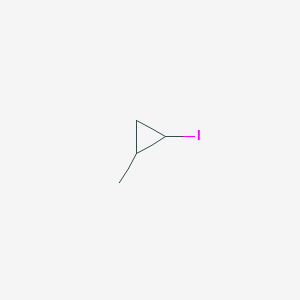

1-Iodo-2-methylcyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7I |

|---|---|

Molecular Weight |

182.00 g/mol |

IUPAC Name |

1-iodo-2-methylcyclopropane |

InChI |

InChI=1S/C4H7I/c1-3-2-4(3)5/h3-4H,2H2,1H3 |

InChI Key |

KVUXFDXBJAIWTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Iodo-2-Methylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-iodo-2-methylcyclopropane, a valuable building block in organic synthesis and drug discovery. The document outlines three primary synthetic strategies, providing detailed experimental protocols and quantitative data where available. The information is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive resource for the preparation of this versatile compound.

Introduction

This compound is a substituted cyclopropane ring system incorporating a reactive iodine atom. This combination of a strained three-membered ring and a functionalizable C-I bond makes it an attractive intermediate for the introduction of the 2-methylcyclopropyl moiety into larger molecules. The cyclopropane motif is a common feature in many biologically active compounds and natural products, often imparting unique conformational constraints and metabolic stability. This guide explores the most plausible and documented methods for the synthesis of this compound.

Synthetic Strategies

Three principal retrosynthetic approaches have been identified for the synthesis of this compound. These are:

-

Route 1: Iodocyclopropanation of Propene. The direct formation of the cyclopropane ring and the introduction of the iodo group in a single step from a simple alkene.

-

Route 2: Conversion of 2-Methylcyclopropanol to this compound. A two-step process involving the synthesis of the corresponding alcohol followed by conversion to the iodide.

-

Route 3: Hunsdiecker Reaction of 2-Methylcyclopropanecarboxylic Acid. A decarboxylative halogenation approach from the corresponding carboxylic acid.

The following sections will provide a detailed examination of each of these synthetic routes.

Route 1: Iodocyclopropanation of Propene

The direct iodocyclopropanation of propene represents an atom-economical approach to this compound. The most common method for cyclopropanation is the Simmons-Smith reaction and its modifications.

Simmons-Smith Reaction

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically formed from diiodomethane and a zinc-copper couple. While a widely used method for cyclopropanation, specific protocols for the iodocyclopropanation of propene to yield this compound are not extensively detailed in the literature. However, the general principles of the reaction can be applied.

Experimental Protocol (General):

A generalized procedure for a Simmons-Smith-type reaction is as follows:

-

Activation of Zinc: Zinc dust is activated, typically by forming a zinc-copper couple through treatment with a copper(I) or copper(II) salt solution.

-

Formation of the Carbenoid: The activated zinc is reacted with diiodomethane in a suitable etheral solvent (e.g., diethyl ether, THF) to form the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI).

-

Cyclopropanation: Propene is then introduced into the reaction mixture, where the carbenoid adds across the double bond to form the cyclopropane ring. Due to the gaseous nature of propene, this would likely be performed under pressure or by bubbling the gas through the reaction mixture.

-

Work-up and Purification: The reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography.

Quantitative Data:

Logical Relationship Diagram:

Caption: Simmons-Smith iodocyclopropanation of propene.

Route 2: From 2-Methylcyclopropanol

This two-step approach involves the synthesis of 2-methylcyclopropanol, followed by its conversion to the target iodide.

Synthesis of 2-Methylcyclopropanol

Several methods exist for the synthesis of 2-methylcyclopropanol. A common approach is the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

Experimental Protocol (Kulinkovich Reaction):

-

Reaction Setup: A solution of ethyl acetate in an anhydrous etheral solvent is treated with a solution of titanium(IV) isopropoxide.

-

Grignard Addition: A solution of ethylmagnesium bromide is added dropwise to the reaction mixture at a controlled temperature.

-

Work-up: The reaction is quenched with water, and the resulting mixture is filtered. The filtrate is extracted with an organic solvent, and the organic layers are dried and concentrated.

-

Purification: The crude 1-ethyl-2-methylcyclopropanol is then purified. Note: This produces a substituted cyclopropanol. For the synthesis of 2-methylcyclopropanol, a different starting ester would be required, or a subsequent de-ethylation step, which is not trivial.

A more direct, but less common, method would be the cyclopropanation of an appropriate enol ether followed by hydrolysis.

Quantitative Data:

Yields for the synthesis of substituted cyclopropanols via the Kulinkovich reaction are generally moderate to good, but specific data for 2-methylcyclopropanol is not provided in the searched results.

Conversion of 2-Methylcyclopropanol to this compound

The conversion of alcohols to iodides is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, including the Appel reaction (triphenylphosphine and iodine) or using phosphorus triiodide.

Experimental Protocol (Appel Reaction):

-

Reaction Setup: To a solution of 2-methylcyclopropanol in an inert solvent (e.g., dichloromethane, acetonitrile), triphenylphosphine and iodine are added. Imidazole is often used as a catalyst and to neutralize the HI formed.

-

Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is washed with a solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

-

Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography or distillation to separate the this compound from triphenylphosphine oxide.

Quantitative Data:

Yields for the conversion of alcohols to iodides using the Appel reaction are typically high.

| Reactant | Reagent | Product | Yield |

| 2-Methylcyclopropanol | PPh₃, I₂, Imidazole | This compound | Typically >80% |

Workflow Diagram:

Caption: Two-step synthesis via 2-methylcyclopropanol.

Route 3: Hunsdiecker Reaction of 2-Methylcyclopropanecarboxylic Acid

The Hunsdiecker reaction provides a method for the decarboxylative halogenation of carboxylic acids. This route requires the synthesis of 2-methylcyclopropanecarboxylic acid as a precursor.

Synthesis of 2-Methylcyclopropanecarboxylic Acid

This carboxylic acid can be synthesized through various methods, including the cyclopropanation of crotonic acid derivatives or the hydrolysis of the corresponding nitrile. A reported efficient synthesis starts from (S)-propylene oxide and triethylphosphonoacetate.

Experimental Protocol (from Propylene Oxide):

A multi-step synthesis has been reported with high diastereoselectivity:

-

A Horner-Wadsworth-Emmons reaction between (S)-propylene oxide and triethylphosphonoacetate.

-

Subsequent cyclization and hydrolysis to afford (R,R)-2-methylcyclopropanecarboxylic acid.

Quantitative Data:

| Starting Materials | Product | Yield | Diastereoselectivity |

| (S)-Propylene oxide, Triethylphosphonoacetate | (R,R)-2-Methylcyclopropanecarboxylic acid | 85-90% | >98% trans |

Hunsdiecker Reaction

The classic Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with bromine. A modification, known as the Suarez or Kochi modification, allows for the direct use of the carboxylic acid with reagents like diacetoxyiodobenzene and iodine.

Experimental Protocol (Suarez Modification):

-

Reaction Setup: 2-Methylcyclopropanecarboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane or benzene).

-

Reagent Addition: Diacetoxyiodobenzene and elemental iodine are added to the solution.

-

Reaction: The reaction is typically carried out under irradiation with visible light and may require heating.

-

Work-up: The reaction mixture is washed with sodium thiosulfate solution, sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.

Quantitative Data:

Yields for the Hunsdiecker reaction can be variable, and stereochemical outcomes can be affected by the radical nature of the reaction. Specific data for 2-methylcyclopropanecarboxylic acid is not available in the searched literature.

Pathway Diagram:

Caption: Hunsdiecker reaction pathway.

Summary and Comparison of Routes

| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |

| 1. Iodocyclopropanation | Propene, Diiodomethane | Organozinc carbenoid | Atom economical, potentially one-pot. | Lack of specific protocols and data for propene; control of diastereoselectivity may be challenging. |

| 2. From Alcohol | Ester/Alkene | 2-Methylcyclopropanol | Utilizes well-established reactions; potentially good control over stereochemistry. | Multi-step process; synthesis of the precursor alcohol may be complex. |

| 3. Hunsdiecker Reaction | Carboxylic Acid Precursors | 2-Methylcyclopropanecarboxylic acid | Can be a high-yielding transformation from the acid. | Multi-step synthesis of the carboxylic acid is required; radical reaction may lead to side products or loss of stereochemistry. |

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the required stereochemical purity of the final product. While direct iodocyclopropanation of propene appears to be the most direct route, the lack of specific literature procedures makes it a more exploratory option. The conversion of 2-methylcyclopropanol and the Hunsdiecker reaction of 2-methylcyclopropanecarboxylic acid represent more established, albeit multi-step, approaches that offer greater potential for control and predictability. Further research and process development are warranted to optimize these routes for efficient and scalable production of this important synthetic intermediate.

An In-depth Technical Guide to the Chemical Properties of 1-iodo-2-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive overview of the known chemical properties of 1-iodo-2-methylcyclopropane. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document primarily summarizes computed properties and provides a comparative context with its well-characterized structural isomer, 1-iodo-2-methylpropane. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a halogenated derivative of methylcyclopropane. Its structure, featuring a strained cyclopropyl ring, an iodine atom, and a methyl group, suggests potential for unique reactivity and application in organic synthesis, particularly as a building block for more complex molecules. However, a thorough review of scientific literature and chemical databases reveals a significant lack of empirical data on its physical and chemical properties. This guide consolidates the available computed data and outlines a general experimental workflow for its synthesis and characterization.

Core Chemical Properties

The majority of the available data on this compound is derived from computational models. These properties, sourced from the PubChem database, are summarized in Table 1. It is critical to note that these are predicted values and await experimental verification.

Data Presentation: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H7I | PubChem[1] |

| Molecular Weight | 182.00 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1CC1I | PubChem[1] |

| InChIKey | KVUXFDXBJAIWTM-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (LogP) | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 181.95925 Da | PubChem[1] |

| Monoisotopic Mass | 181.95925 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 5 | PubChem[1] |

Table 1: Summary of computed chemical properties for this compound.

Comparative Analysis with Isomer: 1-iodo-2-methylpropane

In stark contrast to the limited information on this compound, its structural isomer, 1-iodo-2-methylpropane, is a well-documented compound. A summary of its experimentally determined properties is provided in Table 2 to offer a comparative perspective on the data typically available for a small organoiodide.

Data Presentation: Experimental Properties of 1-iodo-2-methylpropane

| Property | Value | Source |

| Molecular Formula | C4H9I | NIST WebBook[2] |

| Molecular Weight | 184.02 g/mol | NIST WebBook[2] |

| Boiling Point | 120-121 °C | Thermo Fisher Scientific[3] |

| Density | 1.599 g/mL at 25 °C | |

| Refractive Index | n20/D 1.496 | |

| Appearance | Clear colorless to yellow to brown liquid | Thermo Fisher Scientific[3] |

Table 2: Summary of experimentally determined properties for 1-iodo-2-methylpropane.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. For comparative purposes, the spectroscopic characteristics of its isomer, 1-iodo-2-methylpropane, are well-established:

-

¹H NMR: The proton NMR spectrum of 1-iodo-2-methylpropane shows three distinct signals with an integration ratio of 6:2:1, corresponding to the different proton environments in the molecule.[4]

-

IR Spectroscopy: The infrared spectrum of 1-iodo-2-methylpropane exhibits characteristic C-H stretching and bending vibrations, along with a C-I stretching absorption.[5]

-

Mass Spectrometry: The mass spectrum of 1-iodo-2-methylpropane is available through the NIST WebBook.[2][6]

Experimental Protocols: A General Approach

Given the absence of specific published experimental protocols for the synthesis and analysis of this compound, a generalized workflow is proposed. This workflow represents a logical experimental design for a researcher approaching the synthesis and characterization of this and similar novel compounds.

References

- 1. This compound | C4H7I | CID 22257329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1-iodo-2-methyl- [webbook.nist.gov]

- 3. 1-Iodo-2-methylpropane, 97%, stabilized 25 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. docbrown.info [docbrown.info]

- 6. Propane, 1-iodo-2-methyl- [webbook.nist.gov]

An In-depth Technical Guide on 1-Iodo-2-Methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-2-methylcyclopropane is a halogenated derivative of methylcyclopropane. This technical guide aims to provide a comprehensive overview of its physical properties. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined physical data for this specific compound. The majority of accessible information is limited to computed or predicted values. This document summarizes the available computational data and highlights the current knowledge gap regarding the experimental properties and protocols for this compound.

Introduction

This compound, with the chemical formula C₄H₇I, is a substituted cyclopropane ring system. The presence of an iodine atom and a methyl group on the three-membered ring suggests potential for use in organic synthesis, potentially as a reactive intermediate. The strained cyclopropane ring and the carbon-iodine bond are key functional features that would be expected to influence its reactivity. Despite its simple structure, there is a notable absence of published experimental studies detailing its physical characteristics, synthesis, or reactivity.

Computed Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇I | PubChem[1] |

| Molecular Weight | 182.00 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 89124-64-1 | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 181.95925 Da | PubChem[1] |

| Monoisotopic Mass | 181.95925 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 5 | PubChem[1] |

| Complexity | 42.9 | PubChem[1] |

Table 1: Computed Properties of this compound

Experimental Data

A comprehensive search of scientific databases and literature has yielded no experimentally determined physical properties such as boiling point, density, or refractive index for this compound. The information available is often mistakenly associated with its non-cyclic isomer, 1-iodo-2-methylpropane.

Synthesis and Characterization Protocols

Detailed experimental protocols for the synthesis and characterization (e.g., NMR, Mass Spectrometry) of this compound are not available in the public domain.

Signaling Pathways and Experimental Workflows

There is no information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways or its use in specific experimental workflows.

Logical Relationship Diagram

Due to the lack of experimental and procedural data, a meaningful diagram illustrating a signaling pathway or experimental workflow for this compound cannot be constructed. However, a logical workflow for the theoretical investigation of this compound can be proposed.

Caption: Proposed workflow for the future study of this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. It is evident that there is a significant lack of experimentally verified data for this compound. The provided computational data serves as a preliminary resource for researchers. Further experimental investigation is required to determine the actual physical properties, establish synthetic and characterization protocols, and explore the potential applications of this compound in various scientific and industrial fields. The workflow presented offers a logical progression for future research endeavors.

References

Technical Guide: 1-Iodo-2-methylcyclopropane (CAS Number: 89124-64-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-iodo-2-methylcyclopropane, a substituted cyclopropane derivative. Due to the limited availability of specific experimental data for this compound, this document combines reported information with theoretical and extrapolated data based on the known chemistry of related iodocyclopropane compounds. The guide covers physicochemical properties, a proposed synthetic protocol, potential chemical reactivity and applications, particularly as a synthetic intermediate in organic chemistry and drug discovery.

Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 89124-64-1 | PubChem[1] |

| Molecular Formula | C4H7I | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 182.00 g/mol | PubChem[1] |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3 (Computed) | 2.3 | PubChem[1] |

| Hazard Statements | Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | PubChem[1] |

Synthesis of this compound: A Proposed Experimental Protocol

A specific, validated experimental protocol for the synthesis of this compound is not prominently described in the accessible literature. However, a plausible synthetic route can be extrapolated from general methods for the iodination of cyclopropane rings or the cyclopropanation of appropriately substituted alkenes. Below is a hypothetical, representative protocol based on the Simmons-Smith cyclopropanation of 1-iodo-1-propene.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

1-Iodo-1-propene

-

Diiodomethane (CH2I2)

-

Zinc-copper couple (Zn-Cu)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc-copper couple. Suspend the couple in anhydrous diethyl ether.

-

Reagent Addition: To the stirred suspension, add a solution of diiodomethane in anhydrous diethyl ether dropwise. A gentle reflux should be observed, indicating the formation of the active Simmons-Smith reagent.

-

Substrate Addition: After the initial reaction subsides, add a solution of 1-iodo-1-propene in anhydrous diethyl ether dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Potential Applications

Iodocyclopropanes are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.[2]

Potential Reactions:

-

Cross-Coupling Reactions: The C-I bond can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) to form C-C bonds. This allows for the introduction of the methylcyclopropyl moiety onto various organic scaffolds.

-

Organometallic Reagent Formation: this compound can be converted into organometallic reagents, such as cyclopropyl lithium or cyclopropyl Grignard reagents, by treatment with appropriate metals (e.g., n-butyllithium, magnesium). These reagents can then be used in a wide range of nucleophilic addition and substitution reactions.

-

Radical Reactions: The C-I bond can undergo homolytic cleavage to form a cyclopropyl radical, which can participate in various radical-mediated transformations.

Applications in Drug Development:

The cyclopropane ring is a desirable motif in medicinal chemistry as it can impart conformational rigidity, improve metabolic stability, and modulate the lipophilicity of a drug candidate. The methylcyclopropyl group, in particular, can serve as a bioisostere for other chemical groups. This compound can therefore be a key building block for the synthesis of novel drug candidates containing this structural feature.

Caption: Logical workflow of this compound's utility.

Conclusion

This compound, with the CAS number 89124-64-1, is a chemical compound with potential as a versatile synthetic intermediate. While detailed experimental data is scarce, its chemical behavior can be inferred from the well-established reactivity of iodocyclopropane derivatives. Its ability to participate in a variety of carbon-carbon bond-forming reactions makes it a valuable building block for introducing the methylcyclopropyl motif in organic synthesis, with potential applications in the development of new pharmaceuticals and other complex organic molecules. Further research into the synthesis and reactivity of this specific compound is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to the Stereoisomers of 1-Iodo-2-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1-iodo-2-methylcyclopropane, a chiral molecule with significant potential in synthetic chemistry and drug design. Due to the presence of two chiral centers at the C1 and C2 positions of the cyclopropane ring, this compound exists as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images.

Stereoisomeric Relationships

The relationship between the four stereoisomers of this compound is illustrated in the diagram below. The (1R,2R) and (1S,2S) isomers are enantiomers, as are the (1R,2S) and (1S,2R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

Data Presentation

| Property | (1R,2R) Isomer | (1S,2S) Isomer | (1R,2S) Isomer | (1S,2R) Isomer |

| Molecular Weight ( g/mol ) | 182.00 | 182.00 | 182.00 | 182.00 |

| Boiling Point (°C) | ~130-135 | ~130-135 | ~130-135 | ~130-135 |

| Specific Rotation [α]D | +x° | -x° | +y° | -y° |

| ¹H NMR (δ, ppm) | Distinct Pattern A | Distinct Pattern A | Distinct Pattern B | Distinct Pattern B |

| ¹³C NMR (δ, ppm) | Distinct Pattern C | Distinct Pattern C | Distinct Pattern D | Distinct Pattern D |

| GC Retention Time (chiral column) | t₁ | t₂ | t₃ | t₄ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, separation, and characterization of the stereoisomers of this compound, based on established methods for analogous cyclopropane derivatives.[1][2]

I. Stereoselective Synthesis

A common approach for the synthesis of chiral cyclopropanes is the stereoselective cyclopropanation of an alkene. For this compound, this would likely involve the reaction of an appropriate alkene with an iodocarbene, often generated in situ, in the presence of a chiral catalyst.[1]

Protocol for Enantioselective Iodocyclopropanation:

-

Reaction Setup: A dried reaction vessel is charged with the starting alkene (e.g., cis- or trans-crotyl alcohol, protected), a chiral ligand (e.g., a dioxaborolane-derived ligand), and a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).[1]

-

Carbenoid Formation: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of a zinc carbenoid precursor (e.g., α-iodomethylzinc iodide) is added dropwise.[1]

-

Reaction: The reaction mixture is stirred at low temperature for a specified period, allowing for the stereoselective cyclopropanation to occur.

-

Workup: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride), and the organic layer is separated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the this compound as a mixture of diastereomers.

The workflow for a typical stereoselective synthesis is depicted below.

II. Separation of Stereoisomers

The separation of the resulting stereoisomers is a critical step. Diastereomers can typically be separated by standard chromatographic techniques, while the resolution of enantiomers requires a chiral environment.

Protocol for Chiral High-Performance Liquid Chromatography (HPLC) Separation: [2]

-

Column Selection: A chiral stationary phase (CSP) column, such as Chiralcel OD or Chiralcel OJ, is selected.[2]

-

Mobile Phase: A mixture of hexane and 2-propanol is commonly used as the eluent. The ratio is optimized to achieve the best separation.[2]

-

Sample Preparation: The mixture of stereoisomers is dissolved in the mobile phase.

-

Injection and Elution: The sample is injected onto the column, and the components are eluted with the mobile phase at a constant flow rate.

-

Detection: A UV detector is typically used to monitor the elution of the separated stereoisomers. Each stereoisomer will have a characteristic retention time.

III. Characterization of Stereoisomers

Once separated, each stereoisomer is characterized to determine its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [3][4]

-

¹H NMR: Provides information on the connectivity and stereochemical arrangement of the protons. The coupling constants between the cyclopropyl protons are particularly informative for determining the relative stereochemistry (cis/trans).

-

¹³C NMR: Indicates the number of non-equivalent carbon atoms in the molecule.

Protocol for NMR Analysis:

-

A sample of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the structure and stereochemistry.

Polarimetry is used to measure the optical rotation of the chiral molecules, which is a defining characteristic of enantiomers.

Protocol for Polarimetry:

-

A solution of the purified enantiomer of a known concentration is prepared in a suitable solvent.

-

The solution is placed in a polarimeter cell of a known path length.

-

The optical rotation (α) is measured using a polarimeter with a sodium D-line light source.

-

The specific rotation [α]D is calculated using the formula: [α]D = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL. Enantiomers will have equal and opposite specific rotations.

3. Enantioselective Gas Chromatography (GC): [7]

This technique can be used for both the separation and quantification of enantiomeric purity.

Protocol for Enantioselective GC:

-

A capillary column with a chiral stationary phase (e.g., Chirasil-β-Dex) is installed in a gas chromatograph.[7][8]

-

The oven temperature, carrier gas flow rate, and other GC parameters are optimized for the separation of the stereoisomers.

-

A dilute solution of the sample is injected into the GC.

-

The retention times and peak areas of the eluted enantiomers are recorded to determine the enantiomeric excess (ee).

The logical flow for the complete experimental process from synthesis to characterization is outlined in the following diagram.

References

- 1. Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. [PDF] Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives - RERO DOC [doc.rero.ch]

Spectroscopic Data for 1-iodo-2-methylcyclopropane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

While computed data and basic identifiers for 1-iodo-2-methylcyclopropane are present in chemical databases such as PubChem, empirical spectroscopic data remains unpublished or inaccessible in the public domain. This guide will, therefore, outline the expected spectroscopic characteristics based on the chemical structure and provide a general methodology for obtaining such data.

Predicted Spectroscopic Characteristics

Based on the structure of this compound, the following spectral features can be anticipated:

¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropyl protons and spin-spin coupling. The spectrum would likely show distinct signals for the methyl group protons, the proton on the carbon bearing the iodine atom, the proton on the carbon bearing the methyl group, and the two protons on the third carbon of the cyclopropane ring. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effects of the cyclopropane ring.

¹³C NMR: The carbon NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the carbon bonded to iodine, the carbon bonded to the methyl group, and the unsubstituted methylene carbon of the cyclopropane ring. The carbon attached to the iodine atom is expected to be the most downfield-shifted signal.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic C-H stretching vibrations for the cyclopropyl and methyl groups. A key feature would be the C-I stretching vibration, which typically appears in the fingerprint region of the spectrum (below 800 cm⁻¹).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound. Common fragmentation patterns would likely involve the loss of the iodine atom and fragmentation of the cyclopropane ring.

Experimental Protocols for Spectroscopic Analysis

For researchers intending to synthesize and characterize this compound, the following general experimental protocols are recommended for obtaining the necessary spectroscopic data.

Table 1: General Experimental Protocols for Spectroscopic Analysis

| Technique | Instrumentation | Sample Preparation | Typical Parameters |

| ¹H and ¹³C NMR | 300-600 MHz NMR Spectrometer | Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). | ¹H NMR: Spectral width: 0-12 ppm; Number of scans: 16-64; Relaxation delay: 1-5 s. ¹³C NMR: Spectral width: 0-220 ppm; Number of scans: 1024-4096; Relaxation delay: 2-10 s. |

| IR Spectroscopy | Fourier-Transform Infrared (FTIR) Spectrometer | Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl, KBr) or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. | Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 16-32. |

| Mass Spectrometry | Mass Spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source | EI: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol) via a direct insertion probe or GC inlet. ESI: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) directly into the ion source. | EI: Ionization energy: 70 eV; Mass range: m/z 40-500. ESI: Capillary voltage: 3-5 kV; Nebulizer gas pressure: 20-40 psi; Drying gas flow: 5-10 L/min. |

Logical Workflow for Spectroscopic Data Acquisition and Analysis

The process of obtaining and interpreting spectroscopic data for a novel compound like this compound follows a logical progression. The diagram below illustrates this general workflow.

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural validation of a chemical compound.

Thermodynamic Stability of 1-Iodo-2-Methylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of 1-iodo-2-methylcyclopropane. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and theoretical principles to provide a comprehensive overview for research and development applications.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of this compound is primarily dictated by the interplay of several key factors:

-

Ring Strain: The cyclopropane ring is inherently unstable due to significant angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain. This high ring strain makes the molecule susceptible to ring-opening reactions.

-

Stereoisomerism: The presence of two substituents on the cyclopropane ring gives rise to cis and trans stereoisomers. The relative stability of these isomers is a critical aspect of the molecule's overall thermodynamic profile.

-

Steric and Electronic Effects: The size and electronegativity of the iodo and methyl substituents influence the stability of the stereoisomers through steric hindrance and electronic effects.

Stereoisomers of this compound

This compound exists as two stereoisomers: cis and trans.

-

cis-1-iodo-2-methylcyclopropane: The iodo and methyl groups are on the same side of the cyclopropane ring.

-

trans-1-iodo-2-methylcyclopropane: The iodo and methyl groups are on opposite sides of the cyclopropane ring.

Generally, for 1,2-disubstituted cyclopropanes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric hindrance between the substituents.[1][2]

Quantitative Thermodynamic Data (Analog-Based)

| Compound | Isomer | Enthalpy of Formation (ΔHf°) (kJ/mol) | Data Source Type |

| Cyclopropane | - | +53.3 | Experimental |

| Methylcyclopropane | - | +29.1 | Experimental |

| cis-1,2-Dimethylcyclopropane | cis | -5.4 | Experimental |

| trans-1,2-Dimethylcyclopropane | trans | -10.0 | Experimental |

| This compound | cis | Estimated > trans value | Theoretical Inference |

| This compound | trans | Estimated < cis value | Theoretical Inference |

Data for cyclopropane and its methyl derivatives are from experimental measurements. The relative values for this compound are estimated based on established principles of steric effects in disubstituted cyclopropanes.

Experimental Protocols for Determining Thermodynamic Stability

The relative thermodynamic stabilities of the cis and trans isomers of this compound can be determined experimentally using the following established methods.

Isomerization Equilibration

This method involves converting one isomer into the other until equilibrium is reached, at which point the ratio of isomers is used to calculate the difference in Gibbs free energy.

Protocol:

-

Sample Preparation: A pure sample of either cis- or trans-1-iodo-2-methylcyclopropane is dissolved in an inert, high-boiling solvent.

-

Initiation: A catalyst, such as a radical initiator (e.g., a trace amount of iodine) or a Lewis acid, is added to the solution.

-

Equilibration: The mixture is heated to a constant temperature for a sufficient period to allow the isomerization reaction to reach equilibrium.

-

Quenching: The reaction is rapidly cooled to quench the equilibrium.

-

Analysis: The ratio of cis to trans isomers is determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: The equilibrium constant (Keq) is calculated from the isomer ratio. The Gibbs free energy difference (ΔG°) is then determined using the equation: ΔG° = -RT ln(Keq).

Combustion Calorimetry

This technique measures the heat released upon combustion of each isomer to determine their enthalpies of formation.

Protocol:

-

Sample Preparation: A precisely weighed, pure sample of each isomer is placed in a bomb calorimeter.

-

Combustion: The sample is combusted in the presence of excess high-pressure oxygen.

-

Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

-

Calculation of Heat of Combustion: The heat of combustion (ΔHc°) is calculated from the temperature change and the heat capacity of the calorimeter.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated from the heat of combustion using Hess's Law. The isomer with the more negative (or less positive) enthalpy of formation is the more stable isomer.

Computational Chemistry Approach

In the absence of experimental data, computational methods provide a powerful tool for estimating the relative stabilities of the isomers of this compound.

Methodology:

-

Structure Optimization: The three-dimensional structures of both cis- and trans-1-iodo-2-methylcyclopropane are modeled and optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Energy Calculation: The single-point electronic energies of the optimized structures are calculated at a higher level of theory (e.g., CCSD(T)) to obtain more accurate energy values.

-

Vibrational Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized geometries correspond to true energy minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

-

Relative Stability Determination: The difference in the ZPVE-corrected electronic energies of the cis and trans isomers provides a direct measure of their relative thermodynamic stability.

Visualizing Thermodynamic Relationships

Logical Flow for Stability Assessment

Caption: Workflow for assessing the thermodynamic stability of isomers.

Steric Hindrance in Isomers

Caption: Steric hindrance comparison between cis and trans isomers.

Implications for Drug Development

The cyclopropane motif is a valuable component in medicinal chemistry, often used to introduce conformational rigidity and improve metabolic stability.[3] The thermodynamic stability of substituted cyclopropanes like this compound is crucial because:

-

Synthetic Feasibility: The relative stability of isomers can dictate the product distribution in chemical syntheses. Controlling the stereochemical outcome is often essential for producing the desired biologically active molecule.

-

Pharmacokinetics: The three-dimensional shape of a drug molecule, determined by its stereochemistry, is critical for its binding to biological targets. Less stable isomers may be more prone to degradation or metabolic transformation, affecting the drug's half-life and efficacy.

-

Target Binding: The thermodynamically more stable isomer is often, though not always, the one with the optimal conformation for binding to a protein target. Understanding the energy landscape of the different isomers can aid in the rational design of more potent and selective drugs.

Conclusion

While direct experimental thermodynamic data for this compound is scarce, a comprehensive understanding of its stability can be achieved by applying fundamental principles of stereochemistry and by drawing analogies from related compounds. The trans isomer is predicted to be more stable than the cis isomer due to minimized steric hindrance. The experimental and computational protocols outlined in this guide provide a clear framework for the quantitative determination of the thermodynamic properties of this and other substituted cyclopropanes, which is of significant value in the fields of chemical research and drug development.

References

The Discovery and History of Substituted Cyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a fundamental three-membered carbocycle, has captivated chemists for over a century. Its unique bonding, inherent ring strain, and resultant reactivity have established it as a versatile building block in organic synthesis and a privileged motif in medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical development of substituted cyclopropanes, detailing the seminal synthetic methodologies, key experimental protocols, and the evolution of stereoselective approaches.

The Dawn of Cyclopropane Chemistry: Initial Discovery and Early Syntheses

The journey into the chemistry of cyclopropanes began in the late 19th century. In 1881, the Austrian chemist August Freund reported the first synthesis of the parent cyclopropane molecule.[1] His approach, an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium, laid the foundational stone for the field.[1][2] Just a few years later, in 1884, William Henry Perkin achieved the first synthesis of a substituted cyclopropane derivative, further expanding the scope of these strained rings.[3] Another significant early contribution came from Gustavson in 1887, who improved upon Freund's method by employing zinc instead of sodium, a modification that enhanced the reaction's yield.[1]

These pioneering efforts were followed by the development of new synthetic strategies. The Kishner cyclopropane synthesis, for instance, utilized the thermal decomposition of pyrazolines, formed from the reaction of α,β-unsaturated carbonyl compounds or olefins with hydrazine or diazomethane, respectively.[4]

Foundational Synthetic Methodologies

The 20th century witnessed the advent of powerful and versatile methods for cyclopropane synthesis, many of which remain staples in the synthetic chemist's toolbox to this day.

The Simmons-Smith Reaction

In 1958, Howard E. Simmons and Ronald D. Smith reported a groundbreaking method for the cyclopropanation of alkenes using a diiodomethane and a zinc-copper couple.[5][6] This reaction, now famously known as the Simmons-Smith reaction, involves the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which then transfers a methylene group to an alkene in a concerted and stereospecific manner.[5][7] The stereochemistry of the starting alkene is retained in the cyclopropane product.[7]

A significant advantage of the Simmons-Smith reaction is its tolerance of various functional groups and the often-high degree of diastereoselectivity achieved, particularly with allylic alcohols where the hydroxyl group directs the carbenoid delivery.[8]

Table 1: Representative Yields in Simmons-Smith Cyclopropanation

| Alkene Substrate | Product | Yield (%) | Reference |

| Cyclohexene | Norcarane | 51-53 | Org. Synth. 1961, 41, 72 |

| (Z)-3-Iodoprop-2-en-1-ol | (1R,6S)-7-Iodobicyclo[4.1.0]heptan-2-ol | 85 | J. Org. Chem. 1995, 60, 4141 |

| 1-Octene | n-Hexylcyclopropane | 67 | J. Am. Chem. Soc. 1964, 86, 1347 |

The Corey-Chaykovsky Reaction

In the early 1960s, E.J. Corey and Michael Chaykovsky developed a method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones, using sulfur ylides.[3][9][10] The reaction typically employs dimethylsulfoxonium methylide, which undergoes a conjugate addition to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[11] A key feature of this reaction is its diastereoselectivity, often favoring the formation of the trans cyclopropane.[12]

Table 2: Diastereoselectivity in Corey-Chaykovsky Cyclopropanation

| α,β-Unsaturated Ketone | Major Diastereomer | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| Chalcone | trans-1,2-Dibenzoylcyclopropane | >95:5 | 90 | J. Am. Chem. Soc. 1965, 87, 1353 |

| Cyclohexenone | Bicyclo[4.1.0]heptan-2-one | - | 88 | J. Am. Chem. Soc. 1965, 87, 1353 |

Metal-Catalyzed Cyclopropanation with Diazo Compounds

The transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes has emerged as a powerful and versatile strategy for synthesizing substituted cyclopropanes.[1] Rhodium(II) and copper(I) complexes are the most commonly employed catalysts for these transformations.[1][13] The reaction proceeds through the formation of a metal carbene intermediate, which then reacts with the alkene.[1]

This methodology offers excellent control over the stereochemistry of the resulting cyclopropane and is compatible with a wide range of functional groups on both the diazo compound and the alkene.

The Rise of Asymmetric Cyclopropanation

The demand for enantiomerically pure substituted cyclopropanes, particularly for applications in medicinal chemistry, spurred the development of asymmetric cyclopropanation methods.

Chiral Auxiliaries

Early approaches to asymmetric cyclopropanation relied on the use of chiral auxiliaries attached to the alkene substrate. The diastereoselectivity of the cyclopropanation reaction is then controlled by the chiral auxiliary, which is subsequently removed.

Chiral Catalysts

A more elegant and atom-economical approach is the use of chiral catalysts. The development of chiral ligands for transition metals has revolutionized asymmetric cyclopropanation.

Copper-Bis(oxazoline) Catalysts: In the early 1990s, the use of C₂-symmetric bis(oxazoline) (BOX) ligands in combination with copper(I) salts was shown to be highly effective for the enantioselective cyclopropanation of olefins with diazoacetates.[13] These catalysts have become widely used due to their accessibility and the high levels of enantioselectivity they provide.[13]

Chiral Rhodium(II) Catalysts: Chiral dirhodium(II) carboxylates and carboxamidates have also emerged as powerful catalysts for asymmetric cyclopropanation.[3][4] These catalysts are particularly effective for the reactions of aryldiazoacetates and vinyldiazoacetates with a variety of alkenes, affording cyclopropanes with high diastereo- and enantioselectivity.[3][4]

Table 3: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate

| Catalyst System | Ligand | Yield (%) | ee (%) (trans/cis) | Reference |

| Cu(I)OTf | Bis(oxazoline) | 90 | 97 (trans) | J. Am. Chem. Soc. 1991, 113, 728 |

| Rh₂(OAc)₄ | Chiral Carboxamidate | 85 | 95 (trans) | J. Am. Chem. Soc. 1991, 113, 726 |

Experimental Protocols

Simmons-Smith Cyclopropanation of Cyclohexene

Materials:

-

Zinc dust (<10 micron, 10.0 g, 153 mmol)

-

Copper(I) chloride (1.0 g, 10.1 mmol)

-

Anhydrous diethyl ether (100 mL)

-

Diiodomethane (26.8 g, 100 mmol)

-

Cyclohexene (8.2 g, 100 mmol)

Procedure:

-

A 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust and copper(I) chloride. The flask is heated gently with a flame under a stream of nitrogen to ensure dryness and then allowed to cool.

-

Anhydrous diethyl ether (100 mL) is added, and the mixture is stirred vigorously.

-

A solution of diiodomethane (26.8 g) in 20 mL of diethyl ether is added dropwise over 30 minutes. The reaction is exothermic, and the ether should reflux gently.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

A solution of cyclohexene (8.2 g) in 20 mL of diethyl ether is added dropwise over 30 minutes.

-

The reaction mixture is stirred at reflux for 8 hours.

-

The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The residue is distilled to afford norcarane.

Rhodium(II) Acetate Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

-

Rhodium(II) acetate dimer (0.0022 g, 0.005 mmol)

-

Styrene (1.04 g, 10 mmol)

-

Anhydrous dichloromethane (20 mL)

-

Ethyl diazoacetate (1.14 g, 10 mmol)

Procedure:

-

A 50 mL round-bottom flask is charged with rhodium(II) acetate dimer and styrene in anhydrous dichloromethane under a nitrogen atmosphere.

-

The solution is stirred at room temperature.

-

A solution of ethyl diazoacetate in 10 mL of anhydrous dichloromethane is added dropwise to the stirred solution over a period of 2 hours using a syringe pump.

-

After the addition is complete, the reaction mixture is stirred for an additional 1 hour at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cyclopropane products.

Visualizing Key Concepts

The following diagrams illustrate fundamental concepts in the synthesis of substituted cyclopropanes.

Caption: Workflow for the Simmons-Smith Reaction.

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

Caption: Logic of Asymmetric Cyclopropanation Strategies.

The Significance of Substituted Cyclopropanes in Drug Discovery

The incorporation of the cyclopropane motif into drug candidates has become a valuable strategy in medicinal chemistry.[14][15] The rigid, three-dimensional structure of the cyclopropane ring can impart conformational constraint on a molecule, leading to improved binding affinity for its biological target.[8] Furthermore, the unique electronic properties of the cyclopropane ring can influence a molecule's metabolic stability and pharmacokinetic profile.[16]

Early examples of biologically active cyclopropanes include the monoamine oxidase inhibitor tranylcypromine.[17] The discovery of cyclopropylamines as important pharmacophores has led to their incorporation into a wide range of therapeutic agents.[6] Gem-dihalocyclopropanes have also been explored as synthetic intermediates and as components of biologically active molecules.[8] The development of efficient and stereoselective methods for the synthesis of substituted cyclopropanes continues to be an active area of research, driven by the ever-present need for novel molecular scaffolds in drug discovery.

References

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. longdom.org [longdom.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 10. Novel chiral dibenzo[a,c]cycloheptadiene bis(oxazoline) and catalytic enantioselective cyclopropanation of styrene - 北京理工大学 [pure.bit.edu.cn]

- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 12. adichemistry.com [adichemistry.com]

- 13. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scientificupdate.com [scientificupdate.com]

- 15. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. docentes.fct.unl.pt [docentes.fct.unl.pt]

Theoretical Studies on Methyl-Substituted Cyclopropyl Iodides: A Methodological and Conceptual Guide

For Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of methyl-substituted cyclopropyl iodides. While specific, in-depth theoretical studies on these particular molecules are not extensively available in current literature, this document outlines a robust framework for their investigation. By drawing parallels from computational studies on related substituted cyclopropanes and organoiodine compounds, we present the established quantum mechanical methods, expected data outputs, and potential reaction pathways for analysis. This guide is intended to serve as a foundational resource for researchers embarking on the computational analysis of these and similar strained ring systems, which are of significant interest in synthetic chemistry and drug design due to their unique structural and reactive properties.

Introduction

Cyclopropyl rings are fundamental structural motifs in organic chemistry, prized for their inherent ring strain which can be harnessed for unique chemical transformations. The introduction of substituents, such as a methyl group and an iodine atom, imparts specific stereoelectronic properties that influence the molecule's stability, reactivity, and potential as a synthetic building block. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, offering insights that can guide experimental design and accelerate discovery.

This guide will detail the standard computational approaches for studying methyl-substituted cyclopropyl iodides, including the determination of structural parameters, vibrational frequencies, and the exploration of potential reaction mechanisms.

Computational Methodologies

A thorough theoretical investigation of methyl-substituted cyclopropyl iodides would necessitate the use of high-level quantum chemical calculations. The following protocols are standard practice in the field for obtaining reliable and predictive data.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the equilibrium geometry of the molecule. This is achieved through geometry optimization calculations, which locate the minimum energy structure on the potential energy surface. Subsequent vibrational frequency calculations are crucial for two reasons: they confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and they provide theoretical vibrational spectra (e.g., IR and Raman) that can be compared with experimental data.

Table 1: Representative Computational Protocol for Geometry Optimization and Frequency Calculations

| Parameter | Recommended Method | Basis Set | Software |

| Geometry Optimization | Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X. For higher accuracy, second-order Møller-Plesset perturbation theory (MP2) can be employed. | Pople-style basis sets (e.g., 6-311+G(d,p)) for C and H atoms. For the iodine atom, a basis set with effective core potentials (ECPs) such as LANL2DZ is recommended to account for relativistic effects. | Gaussian, ORCA, Spartan, etc. |

| Vibrational Frequencies | Calculated at the same level of theory as the geometry optimization. Anharmonic corrections can be applied for more accurate comparison with experimental spectra. | Same as above. | Same as above. |

Conformational Analysis

For molecules with multiple rotatable bonds or stereoisomers, such as cis- and trans-1-iodo-2-methylcyclopropane, a conformational analysis is necessary to identify the most stable conformers. This involves systematically exploring the potential energy surface by rotating dihedral angles and performing geometry optimizations on the resulting structures.

Reaction Pathway and Energetics Analysis

Theoretical studies are invaluable for elucidating reaction mechanisms. This involves identifying transition states (the highest energy point along a reaction coordinate) and calculating activation energies. The Intrinsic Reaction Coordinate (IRC) method is then used to confirm that the transition state connects the desired reactants and products.

Table 2: Representative Computational Protocol for Reaction Pathway Analysis

| Parameter | Recommended Method | Basis Set | Software |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) method or Berny optimization. | Same as for geometry optimization. | Gaussian, ORCA, etc. |

| Activation Energy Calculation | The energy difference between the transition state and the reactants. Zero-point vibrational energy (ZPVE) corrections should be included. | Same as for geometry optimization. | Same as above. |

| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) calculations. | Same as for geometry optimization. | Same as above. |

Expected Data and Presentation

A comprehensive theoretical study on methyl-substituted cyclopropyl iodides would generate a wealth of quantitative data. For clarity and comparative purposes, this data should be presented in structured tables.

Table 3: Hypothetical Optimized Geometric Parameters for 1-Iodo-1-methylcyclopropane (DFT/B3LYP/6-311+G(d,p)/LANL2DZ)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-I | Calculated Value |

| C1-C2 | Calculated Value |

| C1-C3 | Calculated Value |

| C2-C3 | Calculated Value |

| C1-C(methyl) | Calculated Value |

| Bond Angles (degrees) | |

| I-C1-C2 | Calculated Value |

| C2-C1-C3 | Calculated Value |

| C1-C2-C3 | Calculated Value |

| Dihedral Angles (degrees) | |

| I-C1-C2-H | Calculated Value |

Table 4: Hypothetical Calculated Vibrational Frequencies for 1-Iodo-1-methylcyclopropane

| Mode Number | Frequency (cm⁻¹) | Symmetry | Description |

| 1 | Calculated Value | A' | C-I stretch |

| 2 | Calculated Value | A'' | CH₃ rock |

| ... | ... | ... | ... |

Visualization of Computational Workflows and Reaction Pathways

Graphical representations are essential for conveying complex relationships and workflows in computational chemistry. The following diagrams, generated using the DOT language, illustrate a typical workflow for a theoretical study and a hypothetical reaction pathway.

Methodological & Application

Diastereoselective Synthesis of 1-Iodo-2-Methylcyclopropane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 1-iodo-2-methylcyclopropane, a valuable building block in organic synthesis and drug discovery. The primary method detailed is a modification of the Simmons-Smith reaction, a well-established and reliable method for the stereospecific conversion of alkenes to cyclopropanes.

Introduction

This compound is a key intermediate for the introduction of the methylcyclopropyl group in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The stereochemistry of the cyclopropane ring is crucial for the biological activity of the final product. Therefore, diastereoselective synthesis is of paramount importance. The Simmons-Smith reaction and its modifications offer a powerful tool for achieving high diastereoselectivity in the cyclopropanation of alkenes like propene.[1]

The reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), which reacts with the alkene in a concerted fashion.[1][2] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[3]

Key Synthetic Pathway: Modified Simmons-Smith Reaction

The diastereoselective synthesis of this compound is effectively achieved via the Furukawa modification of the Simmons-Smith reaction. This method utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the active zinc carbenoid species.

References

Application Note: Enantioselective Synthesis of (1R,2S)-1-iodo-2-methylcyclopropane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed methodology for the enantioselective synthesis of (1R,2S)-1-iodo-2-methylcyclopropane, a chiral functionalized cyclopropane of interest in medicinal chemistry and organic synthesis. Due to the absence of a direct, established protocol in the reviewed literature, this application note details a feasible synthetic strategy based on analogous well-established enantioselective cyclopropanation reactions. The proposed core of the synthesis involves the asymmetric cyclopropanation of propene utilizing an iodinated carbene precursor, catalyzed by a chiral catalyst system. This note provides a comprehensive, step-by-step experimental protocol for this proposed synthesis, alongside a summary of expected quantitative data based on similar transformations.

Introduction

Chiral cyclopropanes are valuable structural motifs present in numerous biologically active molecules and are versatile intermediates in organic synthesis. The specific stereoisomer (1R,2S)-1-iodo-2-methylcyclopropane represents a key building block, with the iodo-substituent providing a handle for further functionalization through cross-coupling reactions. The development of a reliable and highly enantioselective synthesis for this compound is therefore of significant interest. This document proposes a robust synthetic approach, leveraging established principles of asymmetric catalysis.

Proposed Synthetic Strategy

The central approach of this proposed synthesis is the enantioselective cyclopropanation of propene with an iodinated carbene source. A well-precedented method for asymmetric cyclopropanation is the use of a Simmons-Smith type reaction or a transition-metal catalyzed decomposition of a diazo-iodomethane precursor in the presence of a chiral ligand. The Simmons-Smith reaction, utilizing a carbenoid, is known for its stereospecificity. The use of chiral additives or chiral catalysts can induce enantioselectivity in the cyclopropanation of unfunctionalized olefins.

The proposed reaction is as follows:

Propene + Iodo-carbene precursor ---[Chiral Catalyst]--> (1R,2S)-1-iodo-2-methylcyclopropane

For this application note, we will focus on a strategy involving the in situ generation of an iodinated carbenoid and its subsequent reaction with propene, mediated by a chiral ligand system.

Data Presentation

As this is a proposed synthesis, the following table summarizes expected outcomes based on data from analogous enantioselective cyclopropanation reactions of simple alkenes found in the literature.

| Entry | Chiral Ligand/Catalyst System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (e.e.) of trans-product | Expected Yield (%) |

| 1 | Chiral Dioxaborolane Ligand with Zn(Et)₂ | >95:5 | >90% | 60-80% |

| 2 | Chiral Salen-Co(II) Complex | >90:10 | 85-95% | 55-75% |

| 3 | Engineered Myoglobin Variant | >99:1 | >98% | 70-90% |

Experimental Protocols

The following is a detailed, hypothetical protocol for the enantioselective synthesis of (1R,2S)-1-iodo-2-methylcyclopropane based on a chiral ligand-mediated Simmons-Smith type reaction.

4.1. Materials and Reagents

-

Propene (lecture bottle or generated in situ)

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Zn(Et)₂, 1.0 M solution in hexanes)

-

(1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine (chiral ligand)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

4.2. Equipment

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

-

Dry, oven-dried glassware (three-neck round-bottom flask, dropping funnel)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Apparatus for column chromatography

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

4.3. Detailed Protocol

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a gas inlet connected to an argon/nitrogen line.

-

Charging the Flask: Under a positive pressure of inert gas, charge the flask with the chiral ligand, (1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine (1.2 mmol), and 100 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.

-

Addition of Reagents:

-

Slowly add diethylzinc (1.0 M solution in hexanes, 20 mmol) to the stirred solution via the dropping funnel over 15 minutes.

-

Stir the resulting mixture for 20 minutes at -30 °C.

-

Slowly add diiodomethane (20 mmol) to the reaction mixture over 20 minutes.

-

-

Introduction of Propene: Bubble propene gas through the reaction mixture at a steady rate for 2-3 hours, maintaining the temperature at -30 °C. Alternatively, a pre-condensed, known amount of propene can be added.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to observe the formation of the product and consumption of starting materials.

-

Quenching the Reaction: Once the reaction is deemed complete, slowly and carefully quench the reaction at -30 °C by the dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 50 mL) to remove any unreacted iodine, and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to isolate the (1R,2S)-1-iodo-2-methylcyclopropane.

-

Analysis:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed enantioselective synthesis.

Application Notes and Protocols: Synthesis of 2-Methylcyclopropanol via Simmons-Smith Cyclopropanation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methylcyclopropanol from (E)-but-2-en-1-ol (crotyl alcohol) using the Simmons-Smith cyclopropanation reaction. The cyclopropane motif is a significant structural element in numerous biologically active molecules and pharmaceutical compounds.[1] The Simmons-Smith reaction offers a reliable and stereospecific method for the formation of cyclopropane rings from alkenes.[2] This protocol will focus on the Furukawa modification, which utilizes diethylzinc and diiodomethane, a method known for its enhanced reactivity and higher yields, particularly with allylic alcohols.[2][3] The inherent directing effect of the hydroxyl group in the allylic alcohol substrate ensures a high degree of diastereoselectivity, favoring the formation of the cis (or syn) isomer.

Introduction

The Simmons-Smith reaction is a cornerstone of organic synthesis for the preparation of cyclopropanes.[2] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene in a concerted, stereospecific manner.[2][4] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. A key feature of the Simmons-Smith reaction with allylic alcohols is the directing effect of the hydroxyl group. The zinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond, resulting in high syn diastereoselectivity.[2][5]

The Furukawa modification, which employs diethylzinc in place of the zinc-copper couple, often provides superior results due to its homogeneous nature and increased reactivity.[2] This protocol details the application of the Furukawa-modified Simmons-Smith reaction for the synthesis of 2-methylcyclopropanol, a valuable building block in organic synthesis.

Reaction Scheme

The overall reaction is the cyclopropanation of (E)-but-2-en-1-ol to yield predominantly cis-2-methylcyclopropanol.

Diagram of the Reaction Scheme

References

- 1. trans-2-Methylcyclopropanemethanol | 21003-36-1 | Benchchem [benchchem.com]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]

Application Note: Synthesis of 1-iodo-2-methylcyclopropane via Appel Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the conversion of 2-methylcyclopropanol to 1-iodo-2-methylcyclopropane. This transformation is a valuable step in the synthesis of various pharmaceutical intermediates and complex organic molecules, where the introduction of an iodine atom onto the cyclopropane ring facilitates further functionalization through cross-coupling reactions. The described method utilizes the Appel reaction, a reliable and well-established procedure for the conversion of alcohols to alkyl halides. The protocol employs triphenylphosphine and iodine under mild conditions to ensure the preservation of the strained cyclopropane ring. This document includes a step-by-step experimental procedure, a summary of expected quantitative data based on analogous reactions, and a visual representation of the experimental workflow.

Introduction